molecular formula C9H10N6O B15210453 N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine CAS No. 88541-01-9

N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine

Cat. No.: B15210453
CAS No.: 88541-01-9
M. Wt: 218.22 g/mol
InChI Key: VCMWXWBVRKPUDK-UHFFFAOYSA-N
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Description

N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine (CAS 88541-01-9) is a chemical compound with the molecular formula C9H10N6O and a molecular weight of 218.22 g/mol . It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are widely recognized in medicinal chemistry as privileged scaffolds for drug discovery . The 1,3,4-oxadiazole core and its derivatives are the subject of ongoing research due to a broad spectrum of potential pharmacological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties . The presence of both the 1,2,4-oxadiazole ring and guanidine group in its structure makes it a versatile intermediate for synthesizing novel compounds and exploring structure-activity relationships in pharmaceutical research . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

88541-01-9

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

2-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine

InChI

InChI=1S/C9H10N6O/c10-6-3-1-5(2-4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15)

InChI Key

VCMWXWBVRKPUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)N=C(N)N)N

Origin of Product

United States

Biological Activity

N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features both a guanidine functional group and an oxadiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N5O. Its structure includes an oxadiazole moiety substituted with a 4-aminophenyl group, which is significant for its biological activity. The presence of these functional groups contributes to the compound's reactivity and potential therapeutic applications.

Property Details
Molecular FormulaC10H11N5O
IUPAC NameThis compound
Chemical ClassOxadiazole derivative

Antimicrobial Activity

Compounds containing oxadiazole rings have been associated with significant antimicrobial properties . Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit potent activity against various bacterial strains. For instance, this compound may disrupt bacterial cell membranes or bind to DNA, thereby inhibiting growth and proliferation.

Anticancer Properties

Research indicates that this compound may also have anticancer effects . In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines. For example, a related oxadiazole derivative was shown to have an IC50 value of approximately 9.4 µM against certain tumor cells . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

Anti-inflammatory Effects

The guanidine group in the compound may contribute to anti-inflammatory properties , as many guanidine derivatives have been reported to inhibit pathways involved in inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes.
  • DNA Binding : The potential for binding to DNA could interfere with replication and transcription processes in both microbial and cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclocondensation Reactions : Utilizing amidoxime derivatives under specific conditions.
  • Substitution Reactions : Involving nucleophilic substitution at the guanidine moiety.

These synthetic routes highlight the versatility in creating this compound and its derivatives .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • A study on novel bioactive 1,2,4-oxadiazole analogs reported significant anticancer activity against a panel of cell lines .
  • Another research highlighted the antimicrobial efficacy of related compounds against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: The 4-aminophenyl group in the target compound contrasts with hydrophobic octylphenyl (7a, 7c) or smaller methyl/chloromethyl substituents.
  • Synthetic Efficiency: Yields for octylphenyl analogs (7a, 7c) range from 80–84%, while sterically hindered derivatives like 7e show lower yields (12%) .

Pharmacological and Physicochemical Profiles

Bioactivity Insights from Analogs
  • Sphingosine Kinase Inhibition: Octylphenyl derivatives (7a–7g) demonstrated activity against sphingosine kinase I, with potency influenced by substituent bulk and stereochemistry. The 4-aminophenyl group in the target compound may offer distinct electronic effects for enzyme interaction .
  • The guanidine moiety in the target compound could enhance this activity through additional ionic interactions .
Physicochemical Properties
  • Solubility: The aminophenyl group likely improves aqueous solubility compared to octylphenyl derivatives, which may require formulation adjustments for bioavailability .

Q & A

Q. What are the optimal synthetic routes for N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine, and how can reaction yields be maximized?

The synthesis typically involves coupling 4-aminophenyl oxadiazole precursors with guanidine derivatives under controlled conditions. General Procedure B (as described in ) employs nucleophilic substitution or condensation reactions, achieving yields up to 99% in some analogs. Key parameters include:

  • Temperature : Reactions often proceed at 80–95°C to balance reactivity and side-product formation.
  • Catalysts : Bases like triethylamine enhance nucleophilicity of intermediates.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
    Yield optimization requires monitoring via TLC or HPLC and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR (e.g., 500 MHz in CD3_3OD) confirm substituent positions and coupling patterns. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10_{10}H11_{11}N5_5O requires [M+H]+^+ = 242.1038) .
  • Chromatography : HPLC with UV detection ensures >95% purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies of similar oxadiazole-guanidine hybrids () show:

  • pH Stability : Degrades at extremes (pH < 2 or > 12) due to hydrolysis of the oxadiazole ring.
  • Thermal Stability : Stable up to 100°C in dry conditions but decomposes above 150°C.
    Storage recommendations: Desiccated at –20°C in inert atmospheres .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

SAR studies on guanidine-oxadiazole hybrids ( ) reveal:

  • Oxadiazole Ring : Essential for π-π stacking with biological targets (e.g., enzymes).
  • 4-Aminophenyl Group : Enhances solubility and hydrogen-bonding interactions.
  • Guanidine Moiety : Critical for basicity and electrostatic interactions.
    Modifications to the phenyl group (e.g., methoxy or fluorine substitution) alter potency in kinase inhibition assays .

Q. Table 1: Biological Activity of Analogous Compounds

CompoundTargetIC50_{50} (nM)Reference
7a ()Sphingosine Kinase120
CGS 4270 ()Renal Na+^+ Channels45 (rat model)
ST-1432 Derivative ()Lipid Transport280

Q. How can computational methods predict metabolic pathways and target interactions?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450 isoforms). highlights CYP3A4 as a primary metabolizer of oxadiazole derivatives .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ~2.5) and blood-brain barrier penetration (low) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (SHELX programs in ) to rule out polymorphic effects .
  • Dose-Response Curves : Use multiple concentrations to assess IC50_{50} reproducibility .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Rodent Models : Rat diuresis assays () and murine inflammation models assess pharmacokinetics and efficacy.
  • Dosing : Oral bioavailability of guanidine derivatives is typically low (10–20%); consider intravenous or intraperitoneal administration for acute studies .

Q. Which synthetic impurities are commonly observed, and how can they be mitigated?

  • Byproducts : Unreacted oxadiazole precursors or guanidine dimerization products.
  • Mitigation : Use excess guanidine (1.5 eq), monitor reaction progress via LC-MS, and employ gradient elution in purification .

Q. Key Recommendations for Researchers

  • Prioritize SHELX-based crystallography for unambiguous structural confirmation .
  • Cross-validate biological activity with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Explore substituent effects on the oxadiazole ring to optimize target selectivity.

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